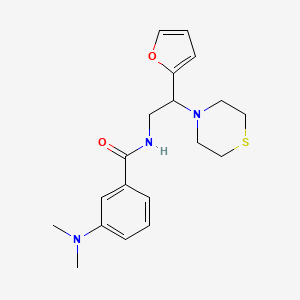

3-(dimethylamino)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide

Description

This compound features a benzamide core substituted at the 3-position with a dimethylamino group and an N-linked 2-(furan-2-yl)-2-thiomorpholinoethyl side chain.

Properties

IUPAC Name |

3-(dimethylamino)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-21(2)16-6-3-5-15(13-16)19(23)20-14-17(18-7-4-10-24-18)22-8-11-25-12-9-22/h3-7,10,13,17H,8-9,11-12,14H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWXVZLOFQOXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with dimethylamine in the presence of a coupling agent such as carbodiimide.

Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and a suitable acylating agent.

Attachment of the Thiomorpholine Moiety: The thiomorpholine ring can be attached via nucleophilic substitution reactions, where a thiomorpholine derivative reacts with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The benzamide core can be reduced to form amines.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced benzamide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(dimethylamino)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.

Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the furan and thiomorpholine moieties can participate in various biochemical pathways. The compound may exert its effects through binding to enzymes, altering cellular signaling pathways, and modulating gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

The table below compares key structural and molecular features:

Key Observations:

- Thiomorpholine vs.

- Dimethylamino Positioning: The 3-(dimethylamino) group in the target compound contrasts with the ethoxy-linked dimethylamino group in ’s analog. This difference impacts electron distribution and solubility .

Physicochemical Properties :

- Limited data on the target compound’s solubility and LogP contrast with ’s trifluoromethyl analog, where the CF₃ group enhances lipophilicity . The thiomorpholine’s polarity may improve aqueous solubility compared to thiophene-containing analogs.

Biological Activity

3-(Dimethylamino)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂S

- SMILES Notation : CN(C)CC1=CC=C(C=C1)C(=O)NCC(S)C2=CC=CO2

This compound features a dimethylamino group, a furan ring, and a thiomorpholine moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Certain compounds within this class have demonstrated effectiveness against various bacterial strains.

- Neuropharmacological Effects : The dimethylamino group may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The mechanisms by which this compound exerts its effects are still under investigation. However, several pathways have been proposed based on related compounds:

- Inhibition of Tyrosine Kinases : Some studies suggest that this compound may inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which are crucial in tumor angiogenesis and growth.

- Modulation of Neurotransmitter Receptors : The presence of the dimethylamino group implies potential interaction with neurotransmitter receptors, possibly affecting serotonin or dopamine pathways.

Anticancer Activity

A study investigating the anticancer properties of similar compounds found that modifications in the furan and thiomorpholine rings significantly impacted cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 |

| Compound B | HeLa (Cervical Cancer) | 8.7 |

| 3-Dimethylamino Compound | MCF-7 | 10.3 |

These results indicate that the compound's structural features contribute to its effectiveness against cancer cells.

Antimicrobial Studies

Another study focused on the antimicrobial activity of furan-containing compounds. The results showed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | >100 |

| Bacillus subtilis | 20 |

These findings suggest that modifications to the benzamide structure can enhance antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.